molecular formula C8H6N6O6 B1601976 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis- CAS No. 25157-64-6

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis-

Cat. No. B1601976
CAS RN: 25157-64-6
M. Wt: 282.17 g/mol
InChI Key: LCGWXMONLSJYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis- is a useful research compound. Its molecular formula is C8H6N6O6 and its molecular weight is 282.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

25157-64-6

Product Name

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis-

Molecular Formula

C8H6N6O6

Molecular Weight

282.17 g/mol

IUPAC Name

5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H6N6O6/c15-3-1(4(16)10-7(19)9-3)13-14-2-5(17)11-8(20)12-6(2)18/h1-2H,(H2,9,10,15,16,19)(H2,11,12,17,18,20)

InChI Key

LCGWXMONLSJYQR-UHFFFAOYSA-N

SMILES

C1(C(=O)NC(=O)NC1=O)N=NC2C(=O)NC(=O)NC2=O

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)N=NC2C(=O)NC(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Introduced into 1100 g of distilled water at 85° C. were 46.2 g of diazobarbituric acid and 38.4 g of barbituric acid. The pH was then adjusted to about pH 5 using aqueous potassium hydroxide solution, followed by 90 minutes of stirring.
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1100 g
Type
solvent
Reaction Step Four

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